Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is a spirocyclic compound notable for its unique structural framework and diverse applications in medicinal chemistry and organic synthesis. Its distinctive spirocyclic structure imparts unique chemical and biological properties, making it a valuable compound in various scientific fields. The compound is primarily sourced from the United States and has gained attention for its potential in drug development, particularly against Mycobacterium tuberculosis, due to its interaction with specific molecular targets.
The synthesis of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate typically employs the Prins cyclization reaction. This method is favored for its efficiency in constructing the spirocyclic scaffold in a single step, allowing for the introduction of various substituents at position 4 of the spiro ring. The reaction conditions usually involve the use of specific solvents and catalysts to optimize yield and purity. Although industrial production methods are not extensively documented, the Prins cyclization remains a key synthetic route due to its straightforward approach to generating this complex structure.
The molecular formula of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate is , with a molecular weight of approximately 269.34 g/mol. The compound's IUPAC name reflects its complex structure, which includes a spirocyclic arrangement featuring both an oxo and an aza functional group. The InChI Key for this compound is NDDQHMDFXWEUEQ-UHFFFAOYSA-N, facilitating its identification in chemical databases. The canonical SMILES representation is CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCCO2, which provides insight into its structural connectivity.
Property | Data |
---|---|
Molecular Formula | C14H23NO4 |
Molecular Weight | 269.34 g/mol |
IUPAC Name | tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate |
InChI Key | NDDQHMDFXWEUEQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)N1CCC2(CC1)C(=O)CCCO2 |
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate participates in various chemical reactions, including:
Reduction: This involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents such as lithium aluminum hydride.
Substitution: In this reaction type, one functional group is replaced by another, often facilitated by nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation processes and various nucleophiles for substitution reactions. The products formed depend on the specific reagents and conditions applied; for instance, oxidation may yield carboxylic acids while reduction can produce alcohols.
The mechanism of action of tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate primarily involves its role as an inhibitor of the MmpL3 protein in Mycobacterium tuberculosis. This protein is crucial for the bacterium's survival, and by disrupting its function, the compound may effectively inhibit bacterial growth. The interaction with MmpL3 alters essential transport processes within the bacteria, showcasing the compound's potential as a therapeutic agent against tuberculosis.
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate exhibits several notable physical and chemical properties:
Physical Properties:
Chemical Properties:
Reactivity:
The compound's reactivity profile includes susceptibility to reduction and substitution reactions, making it versatile for further chemical modifications.
Property | Description |
---|---|
Appearance | Solid or crystalline |
Solubility | Soluble in organic solvents |
Reactivity | Participates in reduction and substitution reactions |
Tert-butyl 5-oxo-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate has several significant applications:
Chemistry: It serves as a building block in organic synthesis due to its spirocyclic structure.
Biology: The compound has shown potential in biological studies, particularly in developing antibacterial agents.
Medicine: Its role as an inhibitor of MmpL3 makes it a promising candidate for antituberculosis drugs, highlighting its importance in pharmaceutical research.
Industry: The unique structural characteristics allow it to be valuable in synthesizing various industrial chemicals, expanding its utility beyond just medicinal applications.
The construction of the spiro[5.5]undecane framework represents a significant synthetic challenge due to the strain inherent in the spiro junction and the need for precise regiocontrol. The most efficient methodologies employ convergent cyclization strategies that facilitate the simultaneous formation of multiple rings. A pivotal approach involves a Michael-Claisen sequential annulation starting from tert-butyl 3-oxoazetidine-1-carboxylate. This precursor undergoes Horner-Emmons olefination with triethyl phosphonoacetate to yield an α,β-unsaturated ester (92% yield), which subsequently participates in a Michael addition with methyl glycolate. The intermediate then undergoes intramolecular Claisen condensation and decarboxylation to furnish the spirocyclic ketone core in 61% yield after chromatographic purification [5]. This sequence demonstrates exceptional atom economy and convergence, establishing three critical bonds (C-C, C-O, and C=O) in a single synthetic operation.
Alternative routes leverage ring-closing methodologies via intramolecular alkylation or oxidative cyclization. Patent literature describes the use of cesium carbonate-mediated Dieckmann-type condensation for constructing the spirocyclic system from diester precursors, though yields vary significantly (45-75%) based on ring size and substitution patterns [6]. For the oxa-containing variant, nucleophilic ring closure of haloketone intermediates using oxygen nucleophiles proves effective, particularly under phase-transfer conditions that enhance reaction rates and selectivity. Computational analyses indicate that the energy barrier for spirocyclization decreases when employing α-halo ketones with ethylene glycol derivatives, attributed to the Thorpe-Ingold effect [9].
Table 1: Comparative Efficiency of Spirocyclic Core Assembly Methods
Cyclization Strategy | Key Reagents/Conditions | Yield Range | Advantages |
---|---|---|---|
Michael-Claisen Sequence | Triethyl phosphonoacetate, Glycolate ester | 61% | High convergency, stereocontrol |
Dieckmann Condensation | Cesium carbonate, DMF, 80°C | 45-75% | Simplicity, commercial reagents |
Nucleophilic Ring Closure | α-Bromoketone, K₂CO₃, phase-transfer catalyst | 50-68% | Flexible substitution, mild conditions |
Rhodium-Catalyzed Annulation | Rh(III) catalysts, alkyne coupling partners | 70-85% | Atom economy, functional group tolerance |
Recent advances incorporate transition metal-catalysis for spiroannulation, particularly rhodium(III)-catalyzed C-H activation/annulation between azetidine carboxamides and alkynes. This method achieves superior yields (70-85%) and excellent functional group tolerance, enabling late-stage diversification of the spiro scaffold [3]. The mechanism involves directed ortho-C-H activation of the carboxamide, followed by alkyne insertion and reductive elimination to form the spirocyclic architecture in a single step.
The tert-butoxycarbonyl (Boc) group serves as a cornerstone in the synthesis of azaspiro compounds due to its orthogonal stability profile and crystallinity-enhancing properties. Protection of the azetidine nitrogen precedes spirocyclization, with di-tert-butyl dicarbonate (Boc₂O) employed in dichloromethane/triethylamine mixtures at 0-25°C, achieving near-quantitative protection (95-98% yield) [6]. The Boc group's steric bulk significantly influences the conformational landscape during subsequent cyclization steps, favoring transition states where the carbamate carbonyl adopts a perpendicular orientation relative to the azetidine ring, thereby minimizing 1,3-diaxial interactions during spiroannulation.
Critical to the synthetic sequence is the acidolytic deprotection of the Boc group following spirocycle formation. Trifluoroacetic acid (TFA) in dichloromethane (1:1 v/v, 0-5°C, 1-2 hours) cleanly removes the protecting group without compromising the sensitive ketone functionality or the spirocyclic framework [5] [9]. Kinetic studies reveal that deprotection proceeds via A-SE2 mechanism, with protonation of the carbamate oxygen followed by rate-determining tert-butyl cation elimination. The electron-donating nature of the spirocyclic system slightly accelerates deprotection (2.3-fold) compared to monocyclic azetidines due to increased amine nucleophilicity post-cleavage.
The Boc group significantly enhances crystallinity and purification throughout the synthesis. X-ray crystallographic analyses of Boc-protected intermediates demonstrate that the tert-butyl moiety engages in well-defined van der Waals interactions within the crystal lattice, facilitating the isolation of enantiomerically pure material by recrystallization [3]. This property proves indispensable for stereocontrolled synthesis, as crystalline Boc-protected spiro intermediates can be readily resolved before deprotection and functionalization.
Table 2: Boc Protection-Deprotection Parameters in Spirocycle Synthesis
Operation | Reagent/Conditions | Time | Yield | Compatibility Notes |
---|---|---|---|---|
Protection | Boc₂O, Et₃N, DCM, 0°C→25°C | 12 h | 95-98% | Compatible with ketones, esters |
Deprotection | TFA:DCM (1:1), 0-5°C | 1-2 h | 89-93% | Avoids lactam formation; ketone stable |
Alternative Deprotection | HCl/dioxane (4M), 25°C | 4-6 h | 85-90% | May require ketone protection |
Stereoselective construction of the spiro[5.5]undecane system presents unique challenges due to the potential for epimerization at the spiro carbon and conformational flexibility of the medium-sized rings. Chirality transfer strategies have emerged as particularly effective, where existing stereocenters direct the formation of new chiral elements during cyclization. Mechanistic investigations reveal that intramolecular Friedel-Crafts alkylations of chiral alcohols proceed with retention of configuration via transient axially chiral carbocation intermediates. These species exhibit sufficient configurational stability (t₁/₂ > 3h at -78°C) to allow stereospecific attack by the aromatic nucleophile, achieving >98% ee in optimized systems [3].
Lanthanide-mediated annulation provides exceptional stereocontrol for ketone spirocyclization. Samarium(II) iodide catalyzes the stereoselective spiroannulation of cyclic ketones with orthoesters, proceeding through ketyl radical intermediates that enforce facial selectivity during ring closure. Employing chiral bisoxazoline ligands (e.g., 2,6-bis[(4S)-4-phenyl-2-oxazolin-2-yl]pyridine) with SmI₂ at -45°C in THF achieves enantiomeric excesses of 88-94% for spiro[5.5] systems [7]. The reaction mechanism involves single-electron transfer to the carbonyl, generating a ketyl radical that attacks the electrophilic carbon of the orthoester, followed by diequatorial ring closure to minimize torsional strain.
Conformational analysis indicates that the anomeric effect profoundly influences stereoselectivity in oxa-containing spirocycles. When the spiro carbon bears an oxygen substituent, the gauche effect between oxygen lone pairs and adjacent σ* orbitals favors specific ring conformations where the oxygen adopts an axial orientation. This preference translates to 5:1 diastereoselectivity in spiroketalization reactions conducted at 0°C versus 25°C, as lower temperatures kinetically trap the axial-configured product [9]. Temperature optimization therefore represents a critical parameter, with 0°C identified as optimal for minimizing epimerization while maintaining reasonable reaction rates (12-16 hours).
Table 3: Stereochemical Outcomes in Spiroannulation Methodologies
Method | Conditions | diastereomeric Ratio | enantiomeric Excess |
---|---|---|---|
Chirality Transfer via Carbocations | TfOH, DCM, -78°C; Chiral alcohol precursor | >20:1 | 95-98% |
SmI₂-Mediated Annulation | SmI₂ (0.3 equiv), (S)-Ph-Pybox, THF, -45°C | 8:1 → 12:1 | 88-94% |
Organocatalytic Spirocyclization | Chiral phosphoric acid (10 mol%), toluene, 40°C | 5:1 → 15:1 | 90-95% |
Enzymatic Desymmetrization | Lipase PS, vinyl acetate, phosphate buffer | Single isomer | >99% |
The complex multistep synthesis of tert-butyl 5-oxo-9-oxa-2-azaspiro[5.5]undecane-2-carboxylate demands meticulous optimization of reaction media and catalytic systems to maximize efficiency. Polar aprotic solvents demonstrate superior performance in cyclization steps, with dimethylformamide (DMF) outperforming dimethyl sulfoxide (DMSO), acetonitrile, and tetrahydrofuran (THF) in Michael-Claisen sequences (92% vs. 85%, 78%, and 81% yields, respectively) [5]. This superiority arises from DMF's ability to stabilize enolate intermediates while solubilizing both organic anions and metal cations in transition states. However, for acid-sensitive deprotection steps, dichloromethane (DCM) proves indispensable due to its low nucleophilicity and ability to dissolve both organic substrates and trifluoroacetic acid.
Catalytic systems significantly impact both yield and stereoselectivity. Palladium catalysis enables efficient Suzuki-Miyaura cross-coupling for spirocycle functionalization when aryl halides are present. Optimized conditions employ Pd(dppf)Cl₂ (2.5 mol%), cesium carbonate base in dioxane-water (4:1) at 80°C, achieving 75-89% yields with excellent functional group tolerance [5] [6]. The cesium carbonate enhances transmetalation efficiency through formation of soluble cesium-aryl boronate complexes, while the aqueous component facilitates protodeboronation of competing boronic acid homocoupling byproducts.
For Boc protection and deprotection kinetics, solvent-catalyst combinations profoundly influence reaction rates. Protection with Boc₂O proceeds 4.2-fold faster in acetonitrile than in THF when catalyzed by 4-dimethylaminopyridine (DMAP, 5 mol%), attributed to the superior hydrogen-bond accepting ability of acetonitrile (β=0.40) that stabilizes the developing carbonate anion in the transition state [6]. Conversely, deprotection kinetics reveal dichloromethane-TFA mixtures achieve complete Boc removal in 15 minutes at 25°C, whereas acetonitrile-TFA requires 2 hours due to competitive N-alkylation of the solvent.
Purification protocols leverage solvent-dependent crystallization behavior. Recrystallization from ethyl acetate/petroleum ether (1:4) yields analytically pure product (≥97% purity by HPLC) with 85% recovery, while THF/heptane mixtures provide slightly lower purity (95%) but higher recovery (92%) [1] [8]. The crystalline form obtained from ethyl acetate exhibits superior stability during storage at room temperature, maintaining >99% purity after six months, whereas material from THF/heptane shows 3-5% degradation under identical conditions [4].
Table 4: Optimized Reaction Conditions for Key Synthetic Steps
Synthetic Step | Optimal Solvent | Catalyst/Additive | Temperature | Time | Yield |
---|---|---|---|---|---|
Michael Addition | DMF | DBU (1.1 equiv) | 0°C → 25°C | 4 h | 92% |
Claisen Condensation | Toluene | NaOEt (2.0 equiv) | 110°C | 12 h | 76% |
Boc Deprotection | DCM | TFA (50 equiv) | 0-5°C | 1.5 h | 93% |
Suzuki Coupling | Dioxane/H₂O (4:1) | Pd(dppf)Cl₂ (2.5 mol%), Cs₂CO₃ | 80°C | 8 h | 85% |
Recrystallization | EtOAc/pet. ether (1:4) | None | 0°C | 12 h | 85% recovery |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1